molecular formula C23H22N4O4 B2579414 N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260633-69-9

N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2579414
CAS No.: 1260633-69-9
M. Wt: 418.453
InChI Key: WODWOJGGNLOXLF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a 2,5-dimethoxyphenyl group, a 1,2,4-oxadiazol group, a 4-methylphenyl group, and a 1H-pyrrol group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would typically be determined experimentally .

Scientific Research Applications

Novel Synthetic Methodologies

Research on the synthesis and application of similar compounds reveals innovative methodologies in creating complex organic structures. For instance, Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, demonstrating the potential of these methodologies in synthesizing naturally occurring alkaloids with potential biological activities (Shiho Chikaoka et al., 2003).

Anticancer Properties

Compounds incorporating structures similar to the one have been synthesized and tested for their cytotoxic activities against cancer cell lines. For example, a novel compound derived from the indibulin and combretastatin scaffolds exhibited good cytotoxicity on cancerous cell lines while showing low toxicity on normal cell lines (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Antioxidant Activity

The synthesis of coordination complexes and their antioxidant activities have been studied, highlighting the potential of pyrazole-acetamide derivatives in contributing to antioxidant properties. This research underscores the significance of designing compounds with specific functionalities to target oxidative stress-related disorders (K. Chkirate et al., 2019).

Analgesic and Anti-inflammatory Actions

Investigations into the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, have been conducted. This research indicates the broad therapeutic potential of compounds incorporating similar chemical functionalities (M. Faheem, 2018).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of compounds with a basis in 1,3,4-oxadiazole and related structures demonstrate their potential application in combating microbial infections. This research highlights the role of specific chemical structures in imparting antimicrobial properties (Samreen Gul et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to produce its effects .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it’s used. Standard safety data sheets (SDS) provide information on handling, storage, and disposal .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, potential uses, and safety profile .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)19-5-4-12-27(19)14-21(28)24-18-13-17(29-2)10-11-20(18)30-3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODWOJGGNLOXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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